2-[(3,4-Dichlorophenoxy)methyl]oxirane chemical properties and structure
2-[(3,4-Dichlorophenoxy)methyl]oxirane chemical properties and structure
An In-depth Technical Guide to 2-[(3,4-Dichlorophenoxy)methyl]oxirane for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-[(3,4-Dichlorophenoxy)methyl]oxirane, a key heterocyclic compound, serves as a vital intermediate in synthetic organic chemistry. Its structural features—a reactive oxirane ring coupled with a dichlorophenyl moiety—make it a valuable building block for a range of complex molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility in the field of drug development. The inherent reactivity of the strained epoxide ring allows for stereospecific modifications, a critical attribute for the synthesis of enantiomerically pure pharmaceuticals where stereochemistry dictates efficacy and safety.[2]
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all scientific research. This section details the nomenclature and structural representation of 2-[(3,4-Dichlorophenoxy)methyl]oxirane.
Common Names and Synonyms:
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Glycidyl 3,4-dichlorophenyl ether
Key Identifiers:
Chemical Structure
The molecule consists of a central oxirane (epoxide) ring, a three-membered ring containing two carbon atoms and one oxygen atom. This ring is attached to a methyl group, which in turn is linked via an ether bond to a 3,4-dichlorinated benzene ring.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from 3,4-Dichlorophenol and Epichlorohydrin
This protocol is a representative example of the synthesis. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
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Reactant Preparation: In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 3,4-Dichlorophenol (1.0 eq) in a suitable solvent (e.g., DMF, or under solvent-free conditions). [7][8]2. Base Addition: Add a base such as anhydrous potassium carbonate (1.2-1.5 eq) or sodium hydroxide to the solution. [9][10]A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction, especially in biphasic or solvent-free systems. [11][12]3. Epichlorohydrin Addition: Slowly add epichlorohydrin (1.0-1.5 eq) to the reaction mixture. Maintain the temperature as per the specific reaction conditions, often ranging from room temperature to elevated temperatures (e.g., 70-100°C). [7][10]4. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. [9]5. Work-up and Purification:
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Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
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If a solvent was used, remove it under reduced pressure.
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The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure 2-[(3,4-Dichlorophenoxy)methyl]oxirane.
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Reactivity and Applications in Drug Development
The synthetic utility of 2-[(3,4-Dichlorophenoxy)methyl]oxirane stems from the high reactivity of its epoxide ring. [1]This strained three-membered ring is susceptible to ring-opening by a wide variety of nucleophiles.
Mechanism: Nucleophilic Ring-Opening
The ring-opening reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group. This reaction is highly regio- and stereoselective, with the nucleophile generally attacking the less substituted carbon atom, resulting in an inversion of stereochemistry at that center. [1]This predictable stereochemical outcome is invaluable in asymmetric synthesis. [2]
Caption: General mechanism of nucleophilic epoxide ring-opening.
Applications in Medicinal Chemistry
The combination of the dichlorophenyl group, a common motif in many pharmaceuticals, and the versatile chiral epoxide makes this compound a potent starting material for drug discovery. [2]
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Antifungal Agents: A primary application is in the enantioselective synthesis of potent azole antifungal agents. [1]The dichlorophenyl moiety is a key pharmacophore in many antifungal drugs, and the chiral epoxide facilitates the construction of the critical stereocenters required for biological activity. The general strategy involves the nucleophilic ring-opening of the oxirane by an azole derivative. [1]* Potential as an SSRI Precursor: The 3,4-dichlorophenyl substituent is a crucial feature in the antidepressant sertraline, a selective serotonin reuptake inhibitor (SSRI). [2]This structural similarity suggests that 2-[(3,4-Dichlorophenoxy)methyl]oxirane could serve as a starting material for the synthesis of novel drug candidates targeting the serotonin transporter (SERT). [2]* Other Therapeutic Areas: The structural motifs accessible from this building block could be explored for developing anticancer agents (as the dichlorophenyl group is present in some kinase inhibitors) and other antimicrobial compounds. [2]
Safety and Handling
As with any reactive chemical intermediate, proper handling and safety precautions are paramount. The following information is a summary based on available safety data.
Hazard Identification (GHS Classification):
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Acute Toxicity, Oral: May be harmful if swallowed. [13]* Skin Sensitization: May cause an allergic skin reaction. * Eye Damage/Irritation: May cause serious eye damage. * Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. * Aquatic Hazard: Very toxic to aquatic life. Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [13]* P273: Avoid release to the environment. * P280: Wear protective gloves/eye protection/face protection. [13]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Stability and Reactivity:
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The compound is generally stable under normal conditions. [13]* Avoid heat and incompatible materials such as strong oxidizing agents. [13]* Hazardous decomposition products, including toxic gases, can form during heating or in case of fire. [13]
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3,4-Dichlorophenol | C6H4Cl2O. PubChem. [Link]
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In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. ResearchGate. [Link]
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In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. NIH. [Link]
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1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. PharmaCompass.com. [Link]
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